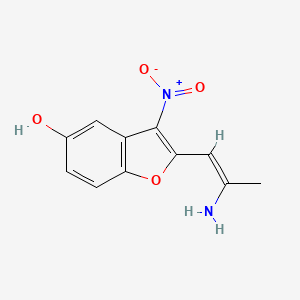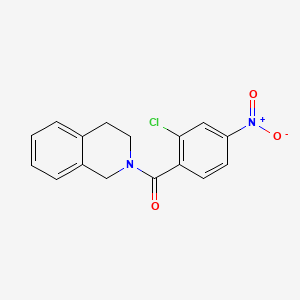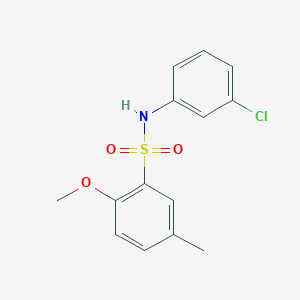
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol, also known as ANB-NOS, is a chemical compound that has gained significant attention in scientific research due to its potential biomedical applications. ANB-NOS is a derivative of benzofuran and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol has been found to have various scientific research applications, including as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide, which is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis and inhibit angiogenesis, both of which are important processes in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol for lab experiments is its stability and solubility in water, which makes it easy to handle and administer. This compound also has a relatively low toxicity, which makes it a safer alternative to other chemicals that are used in biological experiments. However, one limitation of this compound is its low yield in the synthesis process, which can make it expensive and time-consuming to produce.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol. One area of focus is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another area of focus is the investigation of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapeutic interventions. Additionally, there is potential for the development of this compound as a diagnostic tool for the detection of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-(2-amino-1-propen-1-yl)-3-nitro-1-benzofuran-5-ol involves the condensation of 2-nitroresorcinol with allylamine, followed by reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst. The final step involves the nitration of the amine group using nitric acid to produce this compound. The overall yield of the synthesis is approximately 40%.
Propiedades
IUPAC Name |
2-[(Z)-2-aminoprop-1-enyl]-3-nitro-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(12)4-10-11(13(15)16)8-5-7(14)2-3-9(8)17-10/h2-5,14H,12H2,1H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTCYOFXPNSIAL-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)





![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)

![3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5700646.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5700661.png)
![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)
